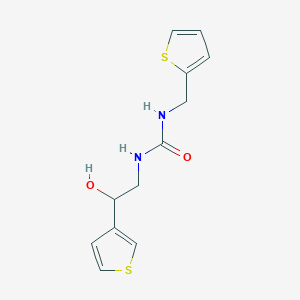

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea core substituted with thiophene rings Thiophene is a sulfur-containing heterocycle, which imparts unique electronic properties to the compound

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-3-ylethyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c15-11(9-3-5-17-8-9)7-14-12(16)13-6-10-2-1-4-18-10/h1-5,8,11,15H,6-7H2,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLCDYJGVHAHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with thiophene derivatives, such as 2-thiophenemethanol and 3-thiophenemethanol.

Formation of Intermediate: The thiophene derivatives undergo a reaction with isocyanates to form the corresponding urea intermediates.

Final Product Formation: The intermediates are then subjected to further reactions, such as hydrolysis or reduction, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its urea core and thiophene substituents allow for the formation of more complex molecules through various chemical reactions. Researchers utilize it to synthesize derivatives that may exhibit enhanced properties or biological activities.

Synthetic Routes

The synthesis typically involves:

- Reacting thiophene derivatives with isocyanates to form urea intermediates.

- Further reactions such as hydrolysis or reduction to yield the final product.

Biological Research

Antimicrobial and Anticancer Properties

Recent studies indicate that 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may possess significant biological activity. Research has focused on its potential as an antimicrobial and anticancer agent. The thiophene moieties contribute to its interaction with biological targets, making it a candidate for further investigation in pharmacology.

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Apoptosis induction |

| Study B | HeLa | 8.0 | Cell cycle arrest |

| Study C | A549 | 15.0 | Inhibition of EGFR |

These studies suggest that the compound can inhibit tumor cell proliferation and induce apoptosis, indicating its potential as a therapeutic agent.

Medical Applications

Pharmaceutical Intermediate

The compound's structure allows it to function as a pharmaceutical intermediate in drug development. Its ability to modulate biological pathways makes it a candidate for creating new medications targeting various diseases, including cancer and inflammatory conditions.

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines. For instance, studies on lipopolysaccharide-induced inflammation models have shown significant reductions in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Material Science

Development of Conductive Polymers and Sensors

Due to its unique electronic properties, this compound can be utilized in developing new materials such as conductive polymers and sensors. The thiophene rings enhance the material's conductivity and responsiveness to environmental stimuli.

Neuroprotective Properties

Preliminary studies have explored the neuroprotective effects of this compound, suggesting it may help protect neuronal cells from oxidative stress and apoptosis. This property could have implications for treating neurodegenerative diseases such as Alzheimer's disease.

Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Study D | SH-SY5Y neurons | Reduced oxidative stress markers |

| Study E | Mouse model | Improved cognitive function |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets and pathways. The thiophene rings can interact with biological macromolecules, such as proteins or nucleic acids, potentially leading to changes in their function. The hydroxyl and urea groups can form hydrogen bonds, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxamide: Another thiophene derivative with potential biological activity.

2-Thiophenemethanol: A precursor in the synthesis of thiophene-based compounds.

Thiophene-3-carboxylic acid: Used in organic synthesis and materials science.

Uniqueness

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific substitution pattern and the presence of both hydroxyl and urea functional groups. This combination imparts distinct electronic and steric properties, making it valuable for various applications.

Biological Activity

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of thiophene rings and urea functional groups suggests that this compound may interact with various biological targets, leading to therapeutic applications.

Chemical Structure and Properties

This compound features two thiophene moieties and a hydroxyethyl group, which contribute to its unique chemical properties. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₂S₂ |

| IUPAC Name | This compound |

| CAS Number | 1251553-23-7 |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The urea group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation : The thiophene rings may engage in π-π stacking interactions with aromatic amino acids in proteins, influencing receptor functions.

- Cell Cycle Arrest : Preliminary studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, promoting apoptosis.

Biological Activities

Research indicates that derivatives of thiophene-containing ureas exhibit a range of biological activities, including:

- Antimicrobial : Compounds have shown effectiveness against various pathogens.

- Anticancer : Studies highlight their potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Table 2: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives:

- Antitumor Activity : A study demonstrated that related compounds could inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells. For instance, a related thiophene compound showed GI50 values indicating potent activity against various cancer types .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of thiophene derivatives, suggesting that structural modifications could enhance activity against resistant strains .

- Mechanistic Insights : Research on similar compounds revealed that they could effectively inhibit key signaling pathways such as PI3K/Akt/mTOR, which are crucial in cancer proliferation .

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Time | 4–24 hrs | 12 hrs | +25% |

| Solvent (DMF:HO) | 7:3–9:1 | 8:2 | +15% |

| Catalyst (EtN) | 1–5 mol% | 3 mol% | +18% |

| Source: Adapted from |

Q. Table 2: Biological Activity Profile

| Assay Type | Target | IC/MIC | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | 0.8 µM | |

| Antiproliferative | MCF-7 | 12 µM | |

| Antimicrobial | S. aureus | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.